molecular formula C8H2BrF5N2 B13049855 3-Bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine CAS No. 2102411-42-5

3-Bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine

Cat. No.: B13049855
CAS No.: 2102411-42-5
M. Wt: 301.01 g/mol
InChI Key: KBTNMPPJWXXXSK-UHFFFAOYSA-N
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Description

3-Bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a functionalized heterocyclic compound designed for advanced pharmaceutical research and chemical synthesis. The imidazo[1,2-a]pyridine scaffold is a priority pharmacophore in medicinal chemistry, renowned for its significant biological activities, which include analgesic, anticancer, antiosteoporosis, and anxiolytic properties . This specific derivative features a bromo substituent at the C3 position, which is a highly reactive site for further functionalization via cross-coupling reactions and C-H bond functionalization strategies . The presence of multiple fluorine atoms and a trifluoromethyl group is strategically valuable; these motifs are known to profoundly influence a molecule's physicochemical properties, metabolic stability, and binding affinity, making them crucial for the design of modern agrochemicals and pharmaceuticals . As a versatile chemical building block, this compound is ideally suited for constructing diverse compound libraries in drug discovery programs. It can be used to rapidly generate analogs for structure-activity relationship (SAR) studies or as a key intermediate in the synthesis of more complex molecules. Researchers will find this reagent particularly useful in metal-catalyzed cross-coupling reactions, metal-free C-H functionalization methodologies, and other reactions aimed at introducing new functional groups at the C3 position to explore new chemical space . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2102411-42-5

Molecular Formula

C8H2BrF5N2

Molecular Weight

301.01 g/mol

IUPAC Name

3-bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C8H2BrF5N2/c9-6-5(8(12,13)14)15-7-4(11)1-3(10)2-16(6)7/h1-2H

InChI Key

KBTNMPPJWXXXSK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=C(N2C=C1F)Br)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient . The reaction conditions include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine has been investigated for its potential as a pharmaceutical agent. Its structural similarity to known heterocyclic compounds suggests possible applications in the development of new drugs targeting various diseases.

Case Studies in Drug Development

  • Anticancer Activity : Research indicates that imidazo[1,2-A]pyridine derivatives exhibit significant anticancer properties. The compound's ability to interact with biological targets may lead to the development of novel anticancer therapeutics. A study focusing on related heterocyclic amines found that structural modifications can enhance binding affinity to cancer-related targets .
  • Antimicrobial Properties : The compound's potential as an antimicrobial agent is also noteworthy. Similar compounds have shown effectiveness against various bacterial strains, suggesting that 3-Bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine could be explored for antibiotic development .

Agrochemicals

The unique properties of this compound make it a candidate for use in agrochemicals. Its fluorinated structure may enhance the stability and efficacy of pesticides and herbicides.

Research Insights

  • Pesticidal Activity : Preliminary studies suggest that fluorinated imidazo compounds can exhibit enhanced pesticidal activity compared to their non-fluorinated counterparts. This is attributed to improved metabolic stability and reduced degradation in environmental conditions .

Materials Science

The incorporation of 3-Bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine into polymer matrices has been explored for developing advanced materials with specific properties.

Applications in Polymer Chemistry

  • Fluorinated Polymers : The compound can be utilized to synthesize fluorinated polymers that exhibit superior thermal and chemical resistance. These materials are essential for applications in harsh environments .

Environmental Impact and Safety Concerns

While the applications of 3-Bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine are promising, it is crucial to consider the environmental impact and safety of fluorinated compounds. Studies on similar compounds have raised concerns regarding their persistence in the environment and potential toxicity .

Mechanism of Action

The mechanism of action of 3-Bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Key Analogues
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties
3-Bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine Br (3), F (6,8), CF₃ (2) C₉H₃BrF₅N₂ 324.03 High electron deficiency, antiviral potential
2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine Br (2), CF₃ (6) C₈H₄BrF₃N₂ 265.03 Moderate reactivity, CNS activity
3,6-Dibromo-8-trifluoromethyl-imidazo[1,2-a]pyridine Br (3,6), CF₃ (8) C₈H₃Br₂F₃N₂ 343.93 Steric hindrance, lower solubility
6,8-Dibromoimidazo[1,2-a]pyridine Br (6,8) C₇H₄Br₂N₂ 285.93 Limited bioactivity, synthetic intermediate

Biological Activity

3-Bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine is a heterocyclic compound notable for its complex molecular structure, which includes multiple halogen atoms and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.

Molecular Characteristics

  • Molecular Formula : C_8H_3BrF_5N_2
  • Molecular Weight : Approximately 233.01 g/mol
  • Structural Features : Incorporates bromine and fluorine atoms along with a trifluoromethyl group, enhancing its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that imidazo[1,2-A]pyridine derivatives, including 3-bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine, exhibit significant biological activity. Key areas of interest include:

  • Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains.
  • Anticancer Activity : Studies suggest that certain derivatives can inhibit cell proliferation in cancer cell lines.

The biological activity of 3-bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine may be attributed to its ability to modulate specific biological pathways. Interaction studies have demonstrated its binding affinity to various receptors and enzymes involved in disease processes. For instance:

  • 5-HT2A Receptor Modulation : Some derivatives have been identified as potential agents for targeting the 5-HT2A receptor, which plays a role in psychiatric disorders and vascular conditions .

Comparative Analysis with Similar Compounds

The following table compares 3-bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
6-Bromo-8-fluoroimidazo[1,2-A]pyridineBromine at position 6; Fluorine at position 8Lacks trifluoromethyl group
3-Bromo-7-fluoroimidazo[1,2-A]pyridineBromine at position 3; Fluorine at position 7Different substitution pattern
6-Bromo-8-methylimidazo[1,2-A]pyridineBromine at position 6; Methyl group at position 8Presence of a methyl group instead of fluorine

Case Studies and Research Findings

Recent studies have highlighted the biological activity of compounds similar to 3-bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine:

  • Anticancer Efficacy : A study demonstrated that derivatives exhibited potent inhibitory effects on MDA-MB-231 triple-negative breast cancer (TNBC) cell lines with an IC50 value significantly lower than traditional chemotherapeutics like 5-Fluorouracil .
  • Safety Profile Assessment : In vivo studies have shown favorable safety profiles for related compounds at high doses without significant toxicity .
  • Structure–Activity Relationship (SAR) : Extensive SAR studies revealed that modifications to the imidazo[1,2-A]pyridine scaffold can significantly influence biological activity and pharmacokinetic properties .

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